molecular formula C17H17ClN2O3S B2701886 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-28-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2701886
CAS RN: 954608-28-7
M. Wt: 364.84
InChI Key: AXNUGAKMPLDYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to be effective in modulating the immune system.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel derivatives of this compound and evaluated their activity against cancer cell lines such as HeLa, HCT-116, and MCF-7. Among these derivatives, compounds containing both benzenesulfonamide and imidazole moieties (specifically, compounds 11–13) demonstrated high cytotoxic effects in HeLa cancer cells (IC50: 6–7 μM). Importantly, they exhibited significantly lower cytotoxicity against non-tumor cells (HaCaT cells) . These promising results highlight its potential as a targeted anticancer therapy.

Apoptosis Induction

The same active compounds (11–13) were found to induce apoptosis in HeLa cells. They increased the early apoptotic population, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and activated caspases. These mechanisms contribute to their anticancer effects .

Metabolic Stability

In vitro metabolic stability experiments revealed that compounds 11–13 undergo first-phase oxidation reactions in human liver microsomes. The half-life values (t1/2) ranged from 9.1 to 20.3 minutes, suggesting the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .

α-Glucosidase Inhibition (Antidiabetic Potential)

Several sulfonamide derivatives, including some related to our compound, were assessed for their antidiabetic potential. Notably, compounds 3a, 3b, 3h, and 6 exhibited excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM . This suggests a potential role in managing diabetes.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUGAKMPLDYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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